4-methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
4-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound featuring a 1,2,4-triazol-5(4H)-one core substituted with a trifluoromethyl group, a methyl group, and a morpholinosulfonyl-piperidine moiety. This structure combines three pharmacologically relevant motifs:
- 1,2,4-Triazolone: Known for its versatility in medicinal chemistry, often contributing to hydrogen-bonding interactions and metabolic stability .
- Trifluoromethyl group: Enhances lipophilicity and resistance to oxidative metabolism, common in agrochemicals and pharmaceuticals .
- Morpholinosulfonyl-piperidine: A polar sulfonamide-linked morpholine-piperidine hybrid, likely improving solubility and targeting sulfonamide-sensitive enzymes or receptors .
While explicit data on its applications are unavailable in the provided evidence, structurally analogous compounds are explored as kinase inhibitors, antimicrobial agents, or protease modulators due to their triazolone scaffolds and sulfonamide groups .
Properties
IUPAC Name |
4-methyl-2-(1-morpholin-4-ylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3N5O4S/c1-18-11(13(14,15)16)17-21(12(18)22)10-2-4-19(5-3-10)26(23,24)20-6-8-25-9-7-20/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFVBNODVQETSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)S(=O)(=O)N3CCOCC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazolone Core Synthesis
The trifluoromethyl-substituted triazolone is synthesized via cyclocondensation of hydrazine derivatives with trifluoromethyl-containing precursors. A representative protocol involves:
Step 1 : Reaction of ethyl trifluoroacetoacetate with hydrazine hydrate in ethanol under reflux to form 3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one.
Step 2 : Methylation at position 4 using methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C.
Key Parameters :
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
- Temperature : 80–100°C optimizes cyclization kinetics.
Piperidine Coupling
The piperidin-4-yl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. A typical method involves:
Step 3 : Reaction of 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one with 4-chloropiperidine-1-carboxylate in the presence of cesium carbonate in acetonitrile at 60°C.
Optimization Insights :
Sulfonylation of Piperidine
The final step involves sulfonylation of the piperidine amine with morpholine-4-sulfonyl chloride:
Step 4 : Treatment of 4-(4-methyl-3-(trifluoromethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine with morpholine-4-sulfonyl chloride in dichloromethane (DCM) using triethylamine as a base at 0–5°C.
Critical Factors :
- Temperature Control : Low temperatures (<10°C) minimize side reactions.
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.
Industrial Production Considerations
Scale-Up Challenges
Continuous Flow Synthesis
Adopting flow chemistry for Steps 1–3 improves reproducibility and reduces reaction times:
- Residence Time : 30 minutes for cyclocondensation at 100°C.
- Throughput : 5 kg/day achievable with microreactor systems.
Reaction Optimization and Yield Data
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Cyclocondensation | Ethyl trifluoroacetoacetate, NH₂NH₂·H₂O, EtOH, reflux | 82 | 95 |
| 2 | Methylation | CH₃I, K₂CO₃, DMF, 80°C | 78 | 97 |
| 3 | Piperidine Coupling | 4-Chloropiperidine, Cs₂CO₃, CH₃CN, 60°C | 76 | 96 |
| 4 | Sulfonylation | Morpholine-4-sulfonyl chloride, Et₃N, DCM, 0°C | 85 | 98 |
Characterization and Quality Control
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, triazole-H), 3.62–3.58 (m, 4H, morpholine), 3.12–3.08 (m, 2H, piperidine), 2.45 (s, 3H, CH₃).
- HRMS : m/z calculated for C₁₄H₁₉F₃N₅O₃S [M+H]⁺: 402.1164; found: 402.1168.
Purity Assessment
- HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
4-methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of 4-methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related 1,2,4-triazolone derivatives, emphasizing substituent variations and inferred properties.
Key Observations:
Trifluoromethyl Group: The target compound’s CF₃ group distinguishes it from analogues lacking this moiety (e.g., CAS 338397-26-5 in retains CF₃ but pairs it with a pyridine substituent). CF₃ likely enhances membrane permeability and target affinity compared to non-fluorinated analogues .
Morpholinosulfonyl-Piperidine: This group is unique among the compared compounds. Its sulfonamide linker and morpholine ring may confer improved water solubility and selectivity for sulfonamide-binding proteins (e.g., carbonic anhydrases) versus acetyl- or nitro-substituted derivatives .
Triazolone Core : All compounds share this core, but substituent positioning (e.g., 3-CF₃ vs. 4-phenyl in ) alters electronic and steric profiles, impacting tautomerization and binding interactions.
Biological Activity
4-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a trifluoromethyl group and a piperidine moiety linked to a triazole ring, suggest a diverse range of pharmacological applications.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds with similar structures have demonstrated significant activities in several areas:
- Antimicrobial Activity : The presence of the trifluoromethyl and sulfonyl groups enhances the compound's potential as an antimicrobial agent.
- CNS Activity : The piperidine structure is often associated with central nervous system (CNS) effects, indicating possible uses in neuropharmacology.
- Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections, particularly HIV.
The proposed mechanisms of action for this compound involve:
- Enzyme Inhibition : Similar compounds have shown to inhibit enzymes crucial for microbial and viral replication.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its CNS activity.
Research Findings
Several studies have been conducted to explore the biological activity of this compound and its analogs. Notable findings include:
- In vitro Studies : Compounds structurally related to this compound have shown promising results against various pathogens. For example, a related triazole derivative demonstrated an IC50 value of 2.3 µg/mL against cancer cell lines such as HCT-116 and MCF-7 .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methylpiperidine | Contains a piperidine ring | CNS-active |
| 5-Trifluoromethyltriazole | Triazole with trifluoromethyl group | Antifungal |
| 4-Methylsulfonylphenol | Sulfonamide structure | Antimicrobial |
Case Study 1: Antiviral Activity
A study on related compounds indicated significant antiviral properties against HIV, with some derivatives exhibiting EC50 values as low as 0.15 µg/mL . This suggests that the structural characteristics of this compound may confer similar antiviral effects.
Case Study 2: Anticancer Properties
In another investigation, compounds with similar triazole frameworks were tested for anticancer activity. Results showed that certain derivatives had IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
